molecular formula C13H18BrN B3238499 1-(2-Bromo-5-methylbenzyl)piperidine CAS No. 1414870-84-0

1-(2-Bromo-5-methylbenzyl)piperidine

Cat. No.: B3238499
CAS No.: 1414870-84-0
M. Wt: 268.19 g/mol
InChI Key: IPUQBEQGJMZJPR-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylbenzyl)piperidine is an organic compound with the molecular formula C13H18BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound features a bromine atom and a methyl group attached to a benzyl moiety, which is further connected to a piperidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Scientific Research Applications

1-(2-Bromo-5-methylbenzyl)piperidine finds applications in various fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

While the mechanism of action for 1-(2-Bromo-5-methylbenzyl)piperidine specifically is not available, piperidine-based compounds have been found to exhibit various physiological activities. For instance, piperine, a piperidine alkaloid, has been found to have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, and others .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities . Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Therefore, the future directions of 1-(2-Bromo-5-methylbenzyl)piperidine could be in these areas.

Preparation Methods

The synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine typically involves the following steps:

Industrial production methods may involve continuous flow reactions and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Bromo-5-methylbenzyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-(2-Bromo-5-methylbenzyl)piperidine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the bromine and methyl groups.

    1-Benzylpiperidine: Similar structure but without the bromine atom.

    2-Bromo-5-methylbenzylamine: Similar structure but with an amine group instead of the piperidine ring.

The presence of the bromine atom and the piperidine ring in this compound imparts unique reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

1-[(2-bromo-5-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQBEQGJMZJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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